molecular formula C9H6N2O3 B6256253 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid CAS No. 14346-61-3

4-oxo-3,4-dihydrophthalazine-5-carboxylic acid

Cat. No. B6256253
CAS RN: 14346-61-3
M. Wt: 190.2
InChI Key:
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Description

“4-oxo-3,4-dihydrophthalazine-5-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 . It is a solid substance . The IUPAC name for this compound is 4-oxo-3H-phthalazine-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-oxo-3,4-dihydrophthalazine-5-carboxylic acid” is 1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-3,4-dihydrophthalazine-5-carboxylic acid” include its molecular weight (190.16), and it is a solid at room temperature . More detailed properties like melting point, boiling point, and density were not found in the available resources .

Safety and Hazards

The safety information available indicates that “4-oxo-3,4-dihydrophthalazine-5-carboxylic acid” should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound has been assigned the GHS07 pictogram, with hazard statements H302-H315-H319-H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid involves the cyclization of a substituted anthranilic acid derivative to form the phthalazine ring system, followed by oxidation of the resulting dihydrophthalazine intermediate to yield the desired carboxylic acid product.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium dithionite", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the corresponding enolate.", "Step 2: The enolate is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sulfuric acid to form the substituted anthranilic acid derivative.", "Step 3: The substituted anthranilic acid derivative is then diazotized with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is reduced with sodium dithionite to form the corresponding hydrazine derivative.", "Step 5: The hydrazine derivative is then oxidized with potassium permanganate to form the dihydrophthalazine intermediate.", "Step 6: The dihydrophthalazine intermediate is then treated with sodium hydroxide to induce cyclization and form the phthalazine ring system.", "Step 7: The resulting phthalazine derivative is then hydrolyzed with sodium bicarbonate and water to yield 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid." ] }

CAS RN

14346-61-3

Product Name

4-oxo-3,4-dihydrophthalazine-5-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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